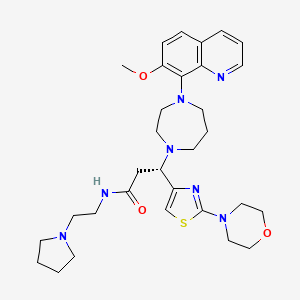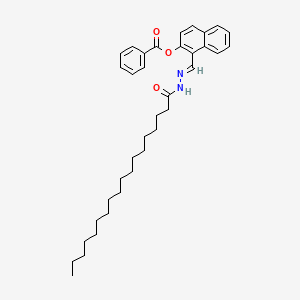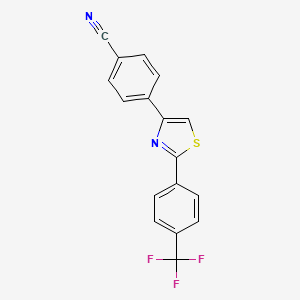![molecular formula C30H46O3 B11936653 (1R,3S)-5-[2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936653.png)
(1R,3S)-5-[2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Seocalcitol, also known as EB 1089, is a synthetic analogue of vitamin D. It is primarily investigated for its potential anti-cancer properties. Seocalcitol is designed to regulate cell growth and differentiation, making it a promising candidate for cancer treatment due to its reduced calcaemic activity compared to natural vitamin D analogues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Seocalcitol involves several steps, starting from the precursor compound, which undergoes a series of chemical reactions to form the final product. The key steps include the formation of the Ylide intermediate, which is crucial for the synthesis of Seocalcitol. This method is advantageous due to its simplicity, lack of side reactions, and high yield .
Industrial Production Methods: Industrial production of Seocalcitol typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process includes the use of long chain triglycerides as a lymphotropic carrier to enhance bioavailability .
Analyse Des Réactions Chimiques
Types of Reactions: Seocalcitol undergoes various chemical reactions, including:
Oxidation: Seocalcitol can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the structure of Seocalcitol, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, which may have different biological activities compared to the parent compound .
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study the effects of vitamin D analogues on chemical reactions.
Biology: Investigated for its role in regulating cell growth and differentiation.
Medicine: Explored as a potential treatment for various cancers, including pancreatic and hepatocellular carcinoma
Mécanisme D'action
Seocalcitol exerts its effects by binding to the vitamin D receptor, which regulates the expression of various genes involved in cell growth and differentiation. This binding inhibits the growth of cancer cells and induces apoptosis. The reduced calcaemic activity of Seocalcitol compared to natural vitamin D analogues makes it a promising candidate for cancer treatment .
Comparaison Avec Des Composés Similaires
Calcitriol: The natural form of vitamin D, which has higher calcaemic activity.
Alfacalcidol: Another vitamin D analogue with similar properties but different therapeutic applications.
Paricalcitol: A synthetic vitamin D analogue used to treat secondary hyperparathyroidism.
Uniqueness of Seocalcitol: Seocalcitol is unique due to its reduced calcaemic activity, making it safer for long-term use in cancer treatment. Its ability to regulate cell growth and differentiation more effectively than natural vitamin D analogues highlights its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C30H46O3 |
|---|---|
Poids moléculaire |
454.7 g/mol |
Nom IUPAC |
(1R,3S)-5-[2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C30H46O3/c1-6-30(33,7-2)18-9-8-11-21(3)26-15-16-27-23(12-10-17-29(26,27)5)13-14-24-19-25(31)20-28(32)22(24)4/h8-9,11,13-14,18,21,25-28,31-33H,4,6-7,10,12,15-17,19-20H2,1-3,5H3/b11-8+,18-9+,23-13?,24-14?/t21-,25-,26-,27+,28+,29-/m1/s1 |
Clé InChI |
LVLLALCJVJNGQQ-NVSPCIDQSA-N |
SMILES isomérique |
CCC(CC)(/C=C/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=CC=C3C[C@H](C[C@@H](C3=C)O)O)C)O |
SMILES canonique |
CCC(CC)(C=CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,4S)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-pyrrolidin-1-ylmethanone](/img/structure/B11936571.png)
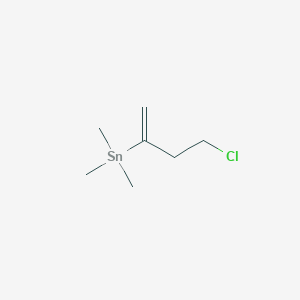
![heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11936584.png)

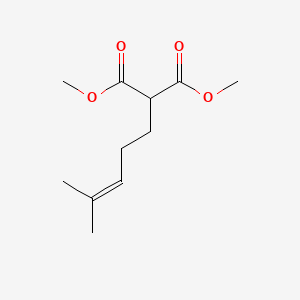
![3-[(3-Bromo-5-methyl-2-pyridinyl)amino]-2-cyclohexen-1-one](/img/structure/B11936596.png)
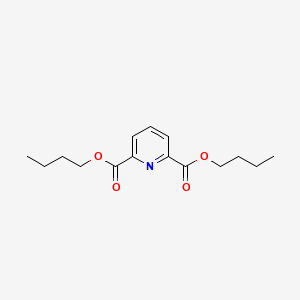
![16-Ethoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene](/img/structure/B11936613.png)
![N-[[(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaen-17-yl]methyl]ethanamine](/img/structure/B11936621.png)
![4-[[4-fluoro-3-(2-propan-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonyl)phenyl]methyl]-2H-phthalazin-1-one](/img/structure/B11936634.png)

